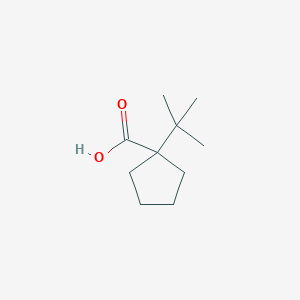

1-Tert-butylcyclopentane-1-carboxylic acid

Description

Contextual Role of Carboxylic Acids in Contemporary Organic Synthesis and Medicinal Chemistry Research

Carboxylic acids represent a cornerstone of organic chemistry, distinguished by the presence of a carboxyl functional group (-COOH). byjus.com This group's unique structure, featuring a carbonyl and a hydroxyl group on the same carbon, confers distinct physical and chemical properties, including polarity, high boiling points due to hydrogen bonding, and the ability to donate a proton, making them Brønsted-Lowry acids. byjus.comwikipedia.orgbritannica.com

In the realm of organic synthesis, carboxylic acids are exceptionally versatile building blocks. They serve as precursors for a vast array of other functional groups and are instrumental in the production of polymers, solvents, and coatings. wikipedia.org Their reactions, such as esterification, amidation, and reduction, are fundamental transformations in the construction of more complex molecules. wikipedia.org

The significance of the carboxylic acid moiety is particularly pronounced in medicinal chemistry and drug design. nih.gov This functional group is a key component in the pharmacophores of numerous therapeutic agents, with over 450 marketed drugs containing this feature. nih.govnih.gov Notable examples include nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and aspirin, as well as various antibiotics. geeksforgeeks.org The carboxyl group often plays a critical role in a drug's ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. aakash.ac.in It can also enhance a drug's solubility and bioavailability. aakash.ac.in However, the presence of a carboxylic acid can also present challenges, such as metabolic instability or limited ability to cross biological membranes, prompting medicinal chemists to explore bioisosteres to optimize drug properties. nih.govnih.gov

Structural Analysis of the Cyclopentane (B165970) Motif and its Conformational Constraints

The cyclopentane ring is a common structural motif in organic chemistry and is the second most prevalent cycloalkane found in nature, after cyclohexane (B81311). dalalinstitute.comlibretexts.orglibretexts.org While a two-dimensional representation suggests a flat pentagon with internal bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°, a planar conformation is not the most stable state for the molecule. libretexts.orglibretexts.org A planar cyclopentane would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orglibretexts.org

To alleviate this torsional strain, the cyclopentane ring puckers into non-planar conformations. libretexts.orglibretexts.org The two most recognized conformations are the "envelope" and the "half-chair". stackexchange.comopenochem.org

Envelope Conformation : In this arrangement, four of the carbon atoms lie in a single plane, while the fifth carbon is puckered out of the plane, resembling an open envelope. dalalinstitute.comlibretexts.org This is generally the lowest energy conformation for unsubstituted cyclopentane. dalalinstitute.comstackexchange.com

Half-Chair Conformation : Here, three carbons are coplanar, with one carbon atom positioned above the plane and another below it. openochem.org

Historical Development and Evolution of Research on Cyclopentane Carboxylic Acids

Research into cyclopentane carboxylic acids has evolved with the broader advancements in organic synthesis. Early methods for their preparation included the Favorskii rearrangement, a base-induced ring contraction of a 2-chlorocyclohexanone (B41772) to yield a cyclopentanecarboxylic acid ester, which can then be hydrolyzed to the corresponding acid. wikipedia.org This classical rearrangement provided a valuable, albeit sometimes limited, route to these five-membered ring structures.

Over time, synthetic methodologies have become more sophisticated. The development of transition-metal catalysis, for instance, has provided more direct and efficient routes. A notable modern method is the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876), which allows for the direct addition of a carboxyl group to the cyclopentene ring. wikipedia.org The development of synthetic routes has been driven by the utility of cyclopentane derivatives in various fields. For example, certain branched and alkylated cyclopentanecarboxylic acids have been investigated as intermediates in the preparation of fragrances, flavoring agents, and synthetic sweeteners. google.com The continuous search for improved synthesis methods—offering better yields, milder reaction conditions, and the use of more accessible starting materials—remains an active area of chemical research. google.com

Overview of Key Research Areas Pertaining to 1-Tert-butylcyclopentane-1-carboxylic acid

Direct research specifically focused on this compound is limited in publicly available literature. However, its structure suggests potential areas of interest based on the properties of its constituent parts: the cyclopentane carboxylic acid scaffold and the tert-butyl group.

The tert-butyl group is well-known in organic synthesis as a sterically demanding substituent and a robust protecting group for carboxylic acids due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme.de The presence of the bulky tert-butyl group geminal to the carboxylic acid on the cyclopentane ring creates a sterically hindered environment, which could influence the reactivity of the carboxyl group and the conformational preference of the five-membered ring.

While specific applications for this exact molecule are not widely documented, research into related cyclopentane carboxylic acids has shown significant potential in medicinal chemistry. For instance, novel derivatives of cyclopentane carboxylic acid have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, which is a target for pain therapeutics. nih.gov This indicates that the cyclopentane carboxylic acid scaffold is a viable template for the design of biologically active molecules. The compound this compound is available commercially for research purposes, including pharmaceutical testing. biosynth.com

Below is a table summarizing the known chemical properties of this compound.

| Property | Value |

| CAS Number | 67732-08-5 biosynth.com |

| Molecular Formula | C₁₀H₁₈O₂ biosynth.com |

| Molar Mass | 170.25 g/mol biosynth.com |

| Melting Point | 175 °C biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)10(8(11)12)6-4-5-7-10/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBSOUNKZZLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67732-08-5 | |

| Record name | 1-tert-butylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1 Tert Butylcyclopentane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is the primary site for chemical transformations of 1-tert-butylcyclopentane-1-carboxylic acid, allowing for the synthesis of a variety of derivatives. However, the steric congestion around the carboxyl group necessitates the use of specific reagents and reaction conditions to achieve efficient conversions.

Esterification Reactions of this compound

The esterification of this compound is challenging due to the steric hindrance imposed by the alpha-tert-butyl group. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, are generally inefficient for such sterically hindered substrates. masterorganicchemistry.com The equilibrium-driven nature of the Fischer esterification requires the use of a large excess of the alcohol to achieve reasonable yields, which may not always be practical. masterorganicchemistry.com

To overcome these steric limitations, more reactive intermediates or specialized coupling agents are often employed. One effective strategy involves the in situ formation of benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated esters are more susceptible to nucleophilic attack by alcohols, even sterically demanding ones like tert-butyl alcohol. researchgate.net The use of a base such as 4-(dimethylamino)pyridine (DMAP) can further facilitate the reaction. researchgate.net

Peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases have also been shown to be effective for the esterification of carboxylic acids with a range of alcohols at room temperature. organic-chemistry.org However, these reagents may not be suitable for reactions involving tertiary alcohols. organic-chemistry.org

| Alcohol | Esterification Method | Reagents | Yield (%) |

| Primary Alcohol (e.g., Methanol) | Activated Ester | EDC, HOBt, DMAP | High |

| Secondary Alcohol (e.g., Isopropanol) | Activated Ester | EDC, HOBt, DMAP | Moderate to High |

| Tertiary Alcohol (e.g., tert-Butanol) | Activated Ester | EDC, HOBt, DMAP | Low to Moderate |

Note: The yields presented in this table are illustrative and based on general principles of esterifying sterically hindered carboxylic acids. Specific experimental data for this compound may vary.

Amidation and Peptide Coupling Methodologies Utilizing this compound

Similar to esterification, the formation of amide bonds from this compound is hampered by steric hindrance. Direct condensation with amines is generally not feasible. Consequently, the use of peptide coupling reagents is essential to activate the carboxylic acid. chimia.ch Common coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP). uni-kiel.de

The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered amines. For instance, the addition of HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve the efficiency of the coupling process. uni-kiel.de For particularly challenging couplings involving hindered amino acids, specialized reagents like CIP (2-chloro-1,3-dimethylimidazolinium hexafluorophosphate) in combination with HOAt have shown enhanced efficacy. uni-kiel.de The development of novel coupling methods, such as those utilizing acyl fluorides generated in situ, offers a promising approach for the synthesis of highly hindered amides, as the small size of the fluoride (B91410) atom minimizes steric clashes during the nucleophilic attack. rsc.org

| Amine | Coupling Reagent | Additive | Expected Yield |

| Primary Amine (e.g., Benzylamine) | HATU | HOAt | High |

| Secondary Amine (e.g., Diethylamine) | PyBOP | HOBt | Moderate |

| Sterically Hindered Amine | CIP | HOAt | Moderate |

| Aniline Derivative | Acyl Fluoride (in situ) | BTFFH | Moderate to High |

Note: This table provides expected outcomes for the amidation of a sterically hindered carboxylic acid like this compound based on established peptide coupling methodologies. nih.gov Actual yields can be influenced by specific reaction conditions.

Reduction and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 1-tert-butyl-1-(hydroxymethyl)cyclopentane. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids.

The oxidation of the carboxylic acid group in this compound is a more complex process. Tertiary carboxylic acids are generally resistant to oxidation under standard conditions. Under harsh oxidative conditions, decarboxylation is a likely outcome. organic-chemistry.org Oxidative decarboxylation can be promoted by various reagents, including photoredox catalysts or metal-catalyzed aerobic oxidation. organic-chemistry.orgchemrevlett.com This process would lead to the formation of 1-tert-butylcyclopentene and carbon dioxide.

Formation of Acid Halides, Anhydrides, and Other Activated Derivatives

The conversion of this compound into more reactive derivatives such as acid halides and anhydrides is a key step for facilitating subsequent nucleophilic acyl substitution reactions.

Acid Halides: The most common method for preparing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl2). libretexts.orglibretexts.orgcommonorganicchemistry.com This reaction is generally effective, even for sterically hindered acids, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which drives the reaction to completion. chemguide.co.uk Other reagents like phosphorus pentachloride (PCl5) and oxalyl chloride ((COCl)2) can also be used. chemguide.co.ukorganicchemistrytutor.com The in situ generation of acyl fluorides using reagents like BTFFH has also been reported as an effective method for activating sterically hindered carboxylic acids for subsequent coupling reactions. rsc.org

Anhydrides: Acid anhydrides can be formed by the reaction of the carboxylic acid with an acid chloride, often in the presence of a base like pyridine. Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid, although this typically requires high temperatures.

Reactivity of the Cyclopentane (B165970) Ring System in this compound

The cyclopentane ring of this compound is a saturated hydrocarbon framework and is generally less reactive than the carboxylic acid functionality. However, under specific catalytic conditions, the C-H bonds of the ring can be functionalized.

C-H Bond Functionalization and Selective Oxidation Studies on Cyclopentane Derivatives

Recent advances in catalysis have enabled the direct functionalization of otherwise inert C-H bonds. For cycloalkane carboxylic acids, palladium-catalyzed C-H activation has emerged as a powerful tool for molecular editing. Specifically, a transannular γ-C-H arylation of α-tertiary cyclopentane carboxylic acids has been reported. This reaction utilizes a specialized quinuclidine-pyridone ligand to direct the palladium catalyst to a specific methylene (B1212753) C-H bond on the cyclopentane ring, leading to the formation of a new carbon-carbon bond with high diastereoselectivity. This methodology provides a direct route to functionalized carbocycles from simple starting materials.

Reactions Involving the Tert-butyl Group and its Steric Influence

The tert-butyl group is a cornerstone of steric control in organic synthesis, and its presence at the C1 quaternary center of this compound profoundly influences the molecule's reactivity. researchgate.netresearchgate.net This bulky group is frequently used to introduce steric hindrance and enforce structural rigidity in molecules. torvergata.itudg.edu Its primary effect is to sterically shield the functional groups attached to the same carbon and to block certain trajectories of attack on the cyclopentane ring itself.

This steric hindrance has several key consequences:

Reactions at the Carboxyl Group: Nucleophilic attack on the carbonyl carbon of the carboxylic acid (e.g., in esterification or amidation reactions) is significantly slowed down. Reagents must approach the reactive center past the bulky tert-butyl group, raising the activation energy of the reaction.

Ring Reactivity: The tert-butyl group effectively blocks one face of the cyclopentane ring. This facial selectivity forces incoming reagents, such as in hydrogenation or epoxidation of a corresponding cyclopentene (B43876) derivative, to approach from the opposite, less hindered face. This effect is crucial for controlling stereochemistry in addition reactions.

Conformational Locking: The size of the tert-butyl group can restrict the conformational flexibility of the cyclopentane ring, potentially locking it into a preferred envelope or half-chair conformation. This can influence the stereochemical outcome of reactions at remote positions on the ring. rsc.org

The following table summarizes the expected influence of the tert-butyl group on various reaction types.

| Reaction Type | Expected Steric Influence of Tert-butyl Group | Consequence |

| Esterification | Hinders approach of alcohol to the carbonyl carbon. | Slower reaction rates compared to less substituted acids. |

| SN2 at C1 (hypothetical) | Completely prevents backside attack. | Reaction is essentially impossible. |

| Radical Halogenation | Shields adjacent C2 and C5 positions. | Directs substitution to C3 and C4 positions. |

| Addition to C1=C2 double bond | Blocks one face of the double bond. | High diastereoselectivity in products. |

The C-H bonds of a tert-butyl group are notoriously unreactive. torvergata.itudg.edu This inertness stems from a combination of high bond dissociation energy (~100 kcal/mol) and the steric inaccessibility of the primary C-H bonds. udg.educhemrxiv.org Traditional synthetic methods, whether radical-based or organometallic, are generally ineffective at modifying these bonds without a directing group. udg.educhemrxiv.org

However, recent breakthroughs in C-H activation have provided novel strategies for the functionalization of these robust groups. A notable advancement is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds using highly electrophilic manganese catalysts. udg.educhemrxiv.org This method employs a powerful manganese-oxo species, generated from hydrogen peroxide, that is capable of overcoming the high activation barrier to oxidize the tert-butyl C-H bonds. udg.educhemrxiv.org

This reaction installs a primary alcohol on one of the methyl groups of the tert-butyl moiety. torvergata.it The interplay of steric, electronic, and torsional effects allows for site-selective hydroxylation, yielding the primary alcohol as the major product. udg.educhemrxiv.org Applying this methodology to this compound could potentially yield a derivative with a hydroxymethyl group, transforming the inert tert-butyl group into a versatile synthetic handle for further elaboration. torvergata.it

Transition Metal-Catalyzed Reactions of this compound and its Derivatives

Transition metal catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net While the subject molecule itself may not be a direct substrate for many common cross-coupling reactions, its derivatives can be effectively utilized. A particularly relevant strategy involves decarboxylative coupling. illinois.edu

Decarboxylative Cross-Coupling: Inspired by biological processes, synthetic chemists have developed transition metal-catalyzed reactions where a carboxylic acid is used as an in situ source of a carbon nucleophile. illinois.edu In this approach, the carboxylic acid undergoes decarboxylation in the presence of a transition metal catalyst (e.g., palladium) to form an organometallic intermediate. This intermediate can then participate in cross-coupling reactions with various electrophiles, such as aryl halides or triflates. This method avoids the need to pre-form a sensitive organometallic reagent and is advantageous from a step-economy perspective. illinois.edu The application of this strategy to this compound could enable the direct coupling of the 1-tert-butylcyclopentyl group with aromatic or vinylic partners.

Reactions of Derivatives: More conventionally, the carboxylic acid can be converted into other functional groups that are amenable to transition metal-catalyzed reactions. For example:

Conversion to an acid chloride, followed by a Friedel-Crafts acylation, could introduce the acyl group onto an aromatic ring.

Reduction of the carboxylic acid to an alcohol, followed by conversion to a halide or triflate, would furnish a substrate for classic cross-coupling reactions like Suzuki, Stille, or Heck couplings. mdpi.com

The Hunsdiecker reaction on the silver salt of the carboxylic acid could produce a 1-bromo-1-tert-butylcyclopentane, another viable substrate for cross-coupling or other metal-catalyzed transformations.

In all these potential reactions, the steric bulk of the tert-butyl group would remain a significant factor, potentially requiring more forcing reaction conditions or specialized catalyst systems with bulky ligands to achieve efficient coupling at the sterically encumbered C1 position.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation in Research on 1 Tert Butylcyclopentane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of 1-tert-butylcyclopentane-1-carboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The 1D ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display three distinct sets of signals. The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet, typically in the upfield region around 1.0 ppm, due to the shielding effect of the alkyl group. The eight protons of the cyclopentane (B165970) ring would likely appear as a series of complex multiplets between 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns of these protons depend on their specific spatial orientation within the cyclopentane ring's conformation. The acidic proton of the carboxylic acid group is highly deshielded and is expected to be observed as a broad singlet far downfield, typically in the range of 10-13 ppm. princeton.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 180-185 ppm. The quaternary carbon of the cyclopentane ring, bonded to both the tert-butyl and carboxylic acid groups, would appear significantly downfield for an aliphatic carbon. The central quaternary carbon of the tert-butyl group and its three equivalent methyl carbons would also have characteristic shifts. The methylene (B1212753) carbons of the cyclopentane ring may appear as two or three distinct signals depending on the ring's symmetry and conformation in solution.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 180 - 185 |

| Cyclopentane-C1 (Quaternary) | - | 45 - 55 |

| Cyclopentane-C2, C5 (-CH₂-) | 1.5 - 2.5 (m, 4H) | 35 - 45 |

| Cyclopentane-C3, C4 (-CH₂-) | 1.5 - 2.5 (m, 4H) | 25 - 35 |

| tert-Butyl (Quaternary C) | - | 30 - 40 |

To confirm the assignments from 1D NMR and to establish the complete bonding framework, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent methylene protons within the cyclopentane ring, confirming their sequence and connectivity. No correlations would be observed for the isolated tert-butyl singlet or the carboxylic acid proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the tert-butyl group and the cyclopentane methylene groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. Key expected correlations include:

From the tert-butyl protons to the central quaternary carbon of the tert-butyl group and the quaternary C1 of the cyclopentane ring.

From the cyclopentane protons to adjacent carbons within the ring and, importantly, to the quaternary C1 and the carbonyl carbon of the carboxylic acid.

From the carboxylic acid proton to the carbonyl carbon and the quaternary C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. NOESY could reveal spatial proximity between the protons of the tert-butyl group and specific protons on the cyclopentane ring, helping to define the orientation of the bulky tert-butyl substituent relative to the ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Probes

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration will give rise to a very strong, sharp peak, typically around 1700-1725 cm⁻¹ for a saturated, dimeric carboxylic acid. libretexts.org Other significant bands include the C-O stretch and O-H bend between 1440-1210 cm⁻¹, and the aliphatic C-H stretching vibrations from the tert-butyl and cyclopentane groups just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: While the polar carboxylic acid groups are strong absorbers in the IR, the non-polar hydrocarbon backbone of the molecule is well-suited for Raman spectroscopy. The spectrum would show characteristic C-H stretching and bending modes. The C-C skeletal vibrations of the cyclopentane ring and the tert-butyl group would also be prominent. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H stretch (aliphatic) | 2850 - 2980 | 2850 - 2980 | Strong |

| C=O stretch (dimer) | 1700 - 1725 | 1700 - 1725 | Very Strong (IR) |

| C-H bend | 1370 - 1470 | 1370 - 1470 | Medium |

| C-O stretch / O-H bend | 1210 - 1440 | Weak | Strong (IR) |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (MW = 170.25 g/mol ), the molecular ion peak (M⁺˙) at m/z 170 would be expected, although it may be weak in electron ionization (EI) due to the molecule's propensity to fragment. miamioh.edu

The fragmentation pattern is predicted to be dominated by cleavages that form stable carbocations. The most prominent fragmentation pathway is likely the loss of the tert-butyl group to form a very stable tertiary carbocation at m/z 57, which could be the base peak. The remaining fragment would have an m/z of 113. Another significant fragmentation would be the loss of the carboxyl group (-COOH) as a radical, leading to a peak at m/z 125 (M-45). libretexts.org Alpha-cleavage between the C1 of the ring and the carbonyl carbon could also lead to the loss of the entire carboxylic acid substituent.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical |

| 125 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 113 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical |

X-ray Crystallography for Absolute and Relative Configuration Determination and Conformational Insights of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for compounds that can be obtained in a crystalline form. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction could provide an unambiguous determination of its three-dimensional structure in the solid state.

This technique would yield precise bond lengths, bond angles, and torsional angles. A key piece of information would be the conformation of the cyclopentane ring, which typically adopts a non-planar envelope or twist conformation to relieve ring strain. The analysis would also reveal the precise orientation of the bulky tert-butyl and carboxylic acid substituents on the ring and detail the intermolecular interactions, such as the hydrogen-bonding network of the carboxylic acid groups, which typically form dimeric structures in the solid state. rsc.org While the parent molecule is achiral, should any chiral derivatives be synthesized, X-ray crystallography would be the definitive method for determining their absolute and relative stereochemistry. researchgate.net

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination (where applicable to chiral derivatives)

Chromatographic methods are essential for assessing the purity of a sample and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for analyzing the purity of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, acidified with formic or phosphoric acid to suppress the ionization of the carboxyl group, would provide good separation. sielc.com Detection could be achieved using a UV detector at a low wavelength (~210 nm) or, for greater sensitivity and structural confirmation, a mass spectrometer (LC-MS).

Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC is challenging. scholaris.ca Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester (using diazomethane (B1218177) or TMS-diazomethane) or a silyl (B83357) ester (using reagents like BSTFA). lmaleidykla.lt The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with flame ionization detection (FID) or mass spectrometry (GC-MS) for purity assessment and identification of volatile impurities.

For potential chiral derivatives of this compound, specialized chiral HPLC or GC columns would be employed to separate the enantiomers and determine the enantiomeric excess of the sample.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Diazomethane |

| Formic acid |

| Phosphoric acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Theoretical and Computational Investigations of 1 Tert Butylcyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into the electronic structure of 1-tert-butylcyclopentane-1-carboxylic acid, which in turn allows for the prediction of its reactivity.

Detailed Research Findings: DFT calculations, for instance, can be employed to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. These calculations solve approximations of the Schrödinger equation to find the electron density and energy of the molecule. From the optimized geometry, a variety of electronic properties can be calculated.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, quantum chemical methods can generate an electrostatic potential map. For this compound, this map would visualize the electron distribution, showing electron-rich regions (negative potential), such as the oxygen atoms of the carboxylic acid group, and electron-poor regions (positive potential), like the acidic proton of the hydroxyl group. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Calculated Parameter | Significance for this compound |

|---|---|

| Total Energy | Indicates the thermodynamic stability of the molecule's conformation. |

| HOMO Energy | Predicts the propensity for electron donation; likely localized on the carboxylate group. |

| LUMO Energy | Predicts the propensity for electron acceptance; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical reactivity; a larger gap suggests higher stability. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influenced by the carboxylic acid group. |

| Electrostatic Potential | Maps electron-rich (e.g., carbonyl oxygen) and electron-poor (e.g., hydroxyl hydrogen) sites, predicting interaction points. |

Conformational Analysis of this compound using Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclopentane (B165970) ring means that this compound can exist in various non-planar conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is essential to identify the most stable conformers and understand the energy landscape of their interconversion.

Detailed Research Findings: Unlike the more predictable chair conformation of cyclohexane (B81311), the cyclopentane ring adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). The presence of bulky substituents, like the tert-butyl group, significantly influences the conformational preference.

Molecular mechanics force fields can be used to calculate the steric energy of different conformations. For this compound, the large tert-butyl group and the carboxylic acid group are attached to the same carbon atom (C1). This substitution pattern creates significant steric hindrance. The cyclopentane ring will pucker in a way that moves the other ring carbons away from the bulky tert-butyl group. It is likely that the C1 atom would be out of the plane in an envelope conformation to minimize steric clashes.

Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time. These simulations reveal the relative populations of different conformers at a given temperature and the energy barriers for converting between them. The results would likely show that conformations placing the tert-butyl group in a pseudo-axial position are highly disfavored due to steric strain.

Table 2: Hypothetical Conformational Energy Profile

| Conformation Type | Key Structural Feature | Predicted Relative Steric Energy | Reasoning |

|---|---|---|---|

| Envelope (C1-out-of-plane) | The substituted carbon atom is puckered out of the plane of the other four. | Low | This conformation may move other ring atoms away from the bulky tert-butyl group. |

| Envelope (C3/C4-out-of-plane) | A carbon atom opposite the substitution site is puckered. | Lower | Maximizes the distance of the puckered carbon from the C1 substituents, potentially reducing strain. |

| Twist | Two adjacent carbon atoms are out of the plane on opposite sides. | Comparable to Envelope | Effectively minimizes torsional strain and may offer a stable arrangement for the substituents. |

| Planar | All five carbon atoms lie in the same plane. | High | Significant torsional strain due to eclipsing C-H bonds. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized this compound.

Detailed Research Findings: DFT calculations can be used to compute vibrational frequencies. These frequencies correspond to the stretching and bending modes of the chemical bonds within the molecule and can be directly correlated with peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include a strong C=O stretching frequency for the carbonyl group (typically 1700-1725 cm⁻¹), a broad O-H stretching band for the hydroxyl group (typically 2500-3300 cm⁻¹), and various C-H stretching and bending frequencies for the cyclopentane and tert-butyl groups.

Similarly, NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. These calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, predict the resonance frequencies of the ¹H and ¹³C nuclei. The predicted ¹³C NMR spectrum would show distinct signals for the quaternary carbons (one bearing the tert-butyl and carboxyl groups, and the central carbon of the tert-butyl group), the CH₂ carbons of the cyclopentane ring, and the methyl carbons of the tert-butyl group. Comparing these calculated shifts with experimental data helps in the complete assignment of the molecule's NMR spectrum.

Table 3: Predicted Characteristic Spectroscopic Data

| Spectroscopy Type | Functional Group / Atom | Predicted Parameter (Typical Range) |

|---|---|---|

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ (strong) |

| IR Spectroscopy | C-O stretch (Carboxylic Acid) | ~1210-1320 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~175-185 ppm |

| ¹³C NMR | Quaternary Ring Carbon (C1) | ~40-50 ppm |

| ¹H NMR | Acidic Proton (COOH) | ~10-13 ppm (broad) |

| ¹H NMR | Tert-butyl Protons | ~0.9-1.2 ppm (singlet, 9H) |

Elucidation of Reaction Mechanisms and Transition State Structures Involving this compound

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. This allows for the calculation of activation energies, providing a quantitative understanding of reaction kinetics.

Another relevant reaction could be radical halogenation. pearson.com Computational studies could compare the stability of different possible radical intermediates. Abstraction of a hydrogen atom from the cyclopentane ring would most likely occur at a tertiary C-H bond if one were available. In this molecule, all ring hydrogens are secondary. However, the stability of a radical formed on the cyclopentane ring can be computationally assessed. The bulky tert-butyl group would sterically hinder the approach of the halogen radical to certain positions, influencing the regioselectivity of the reaction. The calculation of transition state structures for hydrogen abstraction and subsequent halogenation steps would provide a complete mechanistic picture.

Table 4: Computational Steps in Mechanism Elucidation (Example: Fischer Esterification)

| Reaction Step | Computational Task | Information Gained |

|---|---|---|

| 1. Carbonyl Protonation | Optimize geometry and calculate energy of protonated acid. | Increased electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | Locate the transition state for alcohol attack on the carbonyl carbon. | Activation energy for the formation of the tetrahedral intermediate. |

| 3. Tetrahedral Intermediate | Optimize the geometry and calculate the stability of the intermediate. | Confirms the presence of a stable intermediate on the reaction pathway. |

| 4. Proton Transfer | Model the intramolecular or solvent-assisted proton transfer steps. | Energy barriers for converting the -OH into a better leaving group (-OH₂⁺). |

| 5. Water Elimination | Locate the transition state for the cleavage of the C-O bond and water departure. | Activation energy for the formation of the protonated ester. |

Quantitative Structure-Property Relationship (QSPR) Studies for Cyclopentane Carboxylic Acids

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov For a series of related compounds like cyclopentane carboxylic acids, QSPR can be used to predict properties without the need for experimental measurement. nih.govmdpi.com

Detailed Research Findings: A QSPR study for a class of compounds including this compound would begin by calculating a large number of molecular descriptors for each molecule in a training set. These descriptors quantify various aspects of the molecular structure.

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Geometrical descriptors: Relate to the 3D size and shape, such as molecular surface area and volume. The bulky tert-butyl group would give this compound distinct values for these descriptors.

Electronic descriptors: Include properties like dipole moment, polarizability, and HOMO/LUMO energies, which are calculated using quantum chemistry methods.

Physicochemical descriptors: Such as hydrophobicity (logP), which is crucial for predicting biological and environmental behavior.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a subset of these descriptors to a specific property (e.g., melting point, pKa, or solubility). nih.gov The predictive power of the model is then validated using an external test set of compounds. Such a model could then be used to estimate the properties of new, unsynthesized cyclopentane carboxylic acids.

Table 5: Relevant Molecular Descriptors for a QSPR Study

| Descriptor Category | Example Descriptor | Relevance to this compound |

|---|---|---|

| Topological | Wiener Index | Quantifies the molecular branching and compactness. |

| Geometrical | Van der Waals Volume | Significantly influenced by the large tert-butyl group. |

| Geometrical | Solvent-Accessible Surface Area | Relates to how the molecule interacts with its environment. |

| Electronic | Dipole Moment | Describes the molecule's polarity, dominated by the carboxyl group. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity; the alkyl frame increases this value. |

Applications of 1 Tert Butylcyclopentane 1 Carboxylic Acid As a Synthetic Intermediate and Research Probe

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The cyclopentane (B165970) ring is a fundamental structural unit found in a wide array of complex natural products and pharmaceuticals. researchgate.netoregonstate.edu Synthetic methodologies that allow for the construction and functionalization of this carbocycle are therefore of great interest. researchgate.net Carboxylic acid derivatives of cyclopentane, in particular, serve as versatile intermediates that can be elaborated into more complex molecular architectures. ontosight.ai

While direct examples of the use of 1-tert-butylcyclopentane-1-carboxylic acid in total synthesis are not prominent, its structure is representative of a class of compounds that are crucial for building stereochemically complex molecules. The synthesis of functionalized cyclopentanes is a key step in the preparation of numerous bioactive compounds, and derivatives of cyclopentane carboxylic acid are often employed as starting materials or key intermediates in these synthetic routes. ontosight.ai The presence of the tert-butyl group offers a point of steric control that can influence the stereochemical outcome of subsequent reactions, a valuable tool in the synthesis of complex targets.

Table 1: Examples of Natural Products and Bioactive Molecules Containing a Cyclopentane Core

| Compound Name | Biological Relevance |

| Prostaglandins | Lipid compounds with hormone-like effects |

| Carbapenems | A class of broad-spectrum antibiotics |

| Abacavir | Antiviral drug for HIV/AIDS treatment researchgate.net |

| Neoplanocin A | Antiviral and antitumor agent researchgate.net |

This table illustrates the importance of the cyclopentane scaffold in biologically active molecules, suggesting the potential utility of derivatives like this compound in the synthesis of novel analogues.

Role in the Development of Chiral Ligands and Auxiliaries (when derivatized to introduce chirality)

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral ligands or auxiliaries that coordinate to a metal catalyst or are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Carboxylic acids are a class of compounds that have been successfully employed in the development of such chiral tools.

While this compound is itself achiral, it can be derivatized to introduce chirality. For instance, functionalization of the cyclopentane ring could create stereocenters, and the resulting enantiomerically pure carboxylic acid could then be used as a chiral ligand in a variety of metal-catalyzed reactions. The bulky tert-butyl group would likely play a significant role in creating a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The development of new chiral ligands is an active area of research, and cyclopentane-based structures are attractive scaffolds for this purpose. researchgate.net

Derivatization for Integration into Polymeric Materials and Supramolecular Assemblies

The carboxylic acid functional group is a versatile handle for the incorporation of molecules into larger macromolecular structures such as polymers and supramolecular assemblies. Through standard coupling chemistries, this compound could be converted into a monomer suitable for polymerization. For example, transformation into an acrylate (B77674) or methacrylate (B99206) ester would allow for its participation in free-radical polymerization, leading to polymers with pendent tert-butylcyclopentyl groups. These bulky, hydrophobic groups would be expected to significantly influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability. In a different approach, the carboxylic acid could be used to create bifunctional monomers for condensation polymerization, leading to the formation of polyesters or polyamides.

In the realm of supramolecular chemistry, the carboxylic acid group is a well-known hydrogen-bonding motif. Carboxylic acids can form robust dimers through hydrogen bonding, a predictable interaction that is often exploited in the design of self-assembling systems. While specific examples involving this compound are not documented, related cyclopentane tetracarboxylic acids have been used as linkers in the formation of metal-organic frameworks (MOFs), which are a class of crystalline supramolecular materials with porous structures. rsc.org

Application in Mechanistic Organic Chemistry to Investigate Reaction Pathways and Selectivity

The tert-butyl group is a sterically bulky substituent that is often used as a tool to probe the mechanisms of chemical reactions. Its large size can influence the rate and selectivity of a reaction by sterically hindering certain reaction pathways or by locking the conformation of a molecule. numberanalytics.com For example, the presence of a tert-butyl group on a ring system can have a profound effect on the stereochemical outcome of reactions at or near the ring. nih.gov

In the context of this compound, the quaternary carbon atom bearing both the carboxylic acid and the tert-butyl group creates a highly congested environment. This steric hindrance could be exploited to study the sensitivity of a particular reaction to steric effects. By comparing the reactivity of this compound to that of less hindered analogues (e.g., 1-methylcyclopentane-1-carboxylic acid), one could gain insight into the steric demands of the transition state. Furthermore, the rigid nature of the cyclopentane ring, combined with the bulky tert-butyl group, can be used to study conformational effects on reactivity.

Table 2: Influence of Steric Effects on Chemical Reactions

| Reaction Type | Potential Influence of a Bulky Group (e.g., tert-butyl) | Mechanistic Insight Gained |

| Nucleophilic Substitution | Can hinder backside attack, potentially slowing down SN2 reactions or favoring SN1 pathways. | Elucidation of the transition state geometry and the balance between different reaction mechanisms. |

| Elimination Reactions | Can influence the regioselectivity of the reaction, favoring the formation of the less substituted alkene (Hofmann product). | Understanding the factors that control the regiochemical outcome of elimination reactions. |

| Radical Reactions | Can direct the approach of a radical, leading to a specific stereochemical outcome. nih.gov | Probing the stereoselectivity of radical cyclization and addition reactions. |

Use of Derivatives in Chemical Biology Research to Probe Molecular Interactions and Structure-Activity Relationships (SAR) at a Molecular Level

In the field of medicinal chemistry and chemical biology, the systematic modification of a lead compound to understand how its structure relates to its biological activity (Structure-Activity Relationship, or SAR) is a fundamental practice. The cyclopentane scaffold is present in many biologically active molecules, and thus, derivatives of this compound could serve as valuable tools for SAR studies. nih.gov

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. This allows for the synthesis of a library of related compounds where the nature of this functional group is varied. The biological activity of these derivatives can then be assessed to determine the importance of the carboxylic acid for the molecule's interaction with its biological target. The bulky and lipophilic tert-butyl group can also be a key determinant of biological activity, potentially fitting into a hydrophobic pocket of an enzyme or receptor. The cyclopentane ring acts as a rigid scaffold that holds these functional groups in a well-defined spatial arrangement.

Furthermore, derivatives of carboxylic acids can be synthesized to act as molecular probes. thermofisher.com For example, a fluorescent tag could be attached to the carboxylic acid group, allowing for the visualization of the molecule's localization within a cell. Alternatively, the carboxylic acid could be modified to include a photoreactive group, which would allow for the covalent labeling of the molecule's biological target.

Table 3: Common Derivatizations of Carboxylic Acids for SAR Studies

| Derivative | Synthetic Transformation | Purpose in SAR Study |

| Methyl Ester | Esterification with methanol | Probes the importance of the acidic proton and the hydrogen-bonding ability of the carboxylate. |

| Primary Amide | Conversion to acid chloride followed by reaction with ammonia | Investigates the role of the carbonyl oxygen and the N-H group as hydrogen bond donors/acceptors. |

| N-Methyl Amide | Reaction of the acid chloride with methylamine | Explores the steric tolerance of the binding pocket around the nitrogen atom. |

| Alcohol | Reduction of the carboxylic acid | Determines if the carbonyl group is essential for activity. |

Advanced Topics and Future Research Directions in 1 Tert Butylcyclopentane 1 Carboxylic Acid Chemistry

Emerging Methodologies for Selective Functionalization of the Cyclopentane (B165970) Ring System

The selective functionalization of the saturated cyclopentane ring in 1-tert-butylcyclopentane-1-carboxylic acid is a formidable challenge due to the steric hindrance imposed by the tert-butyl group and the general inertness of C(sp³)–H bonds. However, recent advances in C–H activation and directed functionalization offer promising strategies.

Research has demonstrated that carboxylic acid groups can act as directing groups for the palladium-catalyzed functionalization of distal sp² or sp³ carbon atoms. nih.gov For cyclopentane carboxylic acids, this approach can enable transannular C–H activation to introduce new functional groups at specific positions on the ring system. nih.gov For instance, the development of specialized ligands, such as quinuclidine-pyridone, has enabled the transannular γ-arylation of various cycloalkane carboxylic acids, including α-tertiary cyclopentane systems. nih.gov This methodology provides diastereocontrol, installing the new aryl group cis to the directing carboxylic acid group. nih.gov

Future research will likely focus on expanding the repertoire of these directed C–H functionalization reactions. Key areas of exploration include:

Diversification of Coupling Partners: Moving beyond arylation to include alkylation, alkenylation, and alkynylation, providing access to a wider range of derivatives.

Stereoselective Functionalization: Developing chiral catalysts and ligands to achieve enantioselective C–H activation, which is crucial for applications in medicinal chemistry. nih.gov

Remote Functionalization at Other Positions: Designing new directing group strategies or catalyst systems to achieve selective functionalization at the β-position, which remains a significant challenge. nih.gov

A comparative overview of potential C-H functionalization strategies is presented in Table 1.

| Strategy | Position | Catalyst/Reagent Example | Potential Product | Key Challenge |

| Directed C-H Arylation | γ-position | Pd(OAc)₂ with Quinuclidine-Pyridone Ligand | 1-tert-butyl-3-arylcyclopentane-1-carboxylic acid | Overcoming steric hindrance; achieving enantioselectivity. nih.gov |

| Radical-based Functionalization | Non-selective | Photoredox catalysts | Mixture of functionalized isomers | Controlling regioselectivity. semanticscholar.org |

| Enzymatic Hydroxylation | Potentially selective | Cytochrome P450 enzymes | Hydroxylated derivatives | Enzyme engineering for substrate specificity and selectivity. |

Development of Novel Catalytic Systems for Transformations of this compound

The sterically encumbered nature of this compound makes transformations of its carboxyl group, such as amidation or esterification, challenging with conventional methods. organic-chemistry.orgchimia.ch The development of novel catalytic systems is essential to overcome these steric barriers and enable efficient derivatization.

Recent progress in catalysis offers several promising avenues:

Decarbonylative Coupling: Transition-metal-catalyzed decarbonylative reactions, where the carboxylic acid is converted in situ to a reactive intermediate with the loss of carbon monoxide, can be coupled with C-H functionalization. researchgate.netthieme-connect.de This approach could potentially couple the 1-tert-butylcyclopentyl moiety to various (hetero)arenes. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates from carboxylic acids under mild conditions. semanticscholar.orgorganic-chemistry.org This allows for novel coupling reactions, such as the formation of highly hindered α-hydroxycarbonyl compounds or the synthesis of functionalized cyclopropanes, that are not easily accessible through traditional methods. semanticscholar.orgorganic-chemistry.org

Biocatalysis: Enzymes, particularly hydrolases like lipases and esterases, can exhibit high selectivity even with sterically demanding substrates. researchgate.net While the hydrolysis of tertiary esters is generally difficult, specific enzymes could be identified or engineered for the efficient synthesis or resolution of this compound esters. researchgate.net

Future research in this area will likely target the discovery of catalysts with enhanced activity and selectivity for this specific substrate. The development of dual catalytic systems, combining, for example, photoredox and transition metal catalysis, could unlock unprecedented transformations.

Exploration of Flow Chemistry and Automated Synthesis for Scalable Production

For any compound with potential applications, scalable and efficient synthesis is paramount. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. researchgate.net

The synthesis of substituted carbocycles like cyclopentanes can be complex, but flow chemistry provides solutions. For instance, multi-step continuous-flow synthesis has been successfully applied to produce complex cyclic molecules, such as cyclopropane (B1198618) and cyclobutane (B1203170) derivatives. researchgate.netalmacgroup.comrsc.org These systems can telescope multiple reaction steps, minimizing manual handling and purification of intermediates. rsc.org

Future directions for this compound include:

Development of a Continuous-Flow Synthesis Route: Designing a telescoped flow process starting from simple precursors to produce the target molecule without isolating intermediates. This would improve efficiency and reduce waste.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, ligands, solvents, and temperatures for key transformations, such as the C-H functionalization or catalytic derivatization steps.

Integration of In-line Analytics: Incorporating techniques like HPLC and NMR spectroscopy directly into the flow system for real-time monitoring and optimization of the synthesis.

Table 2 highlights the potential advantages of flow chemistry for key synthetic steps.

| Synthetic Step | Batch Chemistry Challenge | Flow Chemistry Advantage |

| Grignard Addition/Carboxylation | Exothermic, difficult to control temperature on a large scale. | Superior heat transfer, enhanced safety. researchgate.net |

| C-H Functionalization | Long reaction times, potential for side reactions. | Precise control of residence time, improved selectivity. researchgate.net |

| Catalytic Derivatization | Catalyst deactivation, difficult product isolation. | Use of packed-bed reactors with immobilized catalysts for easy separation and reuse. almacgroup.com |

Interdisciplinary Research Integrating this compound into Materials Science or Nanoscience

The unique, bulky, and rigid structure of this compound makes it an intriguing building block for materials science and nanoscience. The carboxylic acid functionality provides a versatile anchor point for surface modification or incorporation into larger assemblies.

Potential interdisciplinary research areas include:

Self-Assembled Monolayers (SAMs): Carboxylic acids are a well-established class of organic compounds for forming SAMs on various surfaces, including metal oxides. researchgate.net The bulky tert-butylcyclopentyl group could influence the packing density and surface properties of the resulting monolayer, potentially creating highly ordered and robust films with unique wetting or tribological properties. nih.govacs.orgnih.govresearchgate.net

Polymers and Copolymers: As a monomer, derivatives of this compound could be incorporated into polymers. Cyclic olefin polymers (COPs) are important materials, and introducing this bulky, saturated ring structure could impart desirable properties such as high thermal stability, low moisture absorption, and optical transparency. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal nodes, forming porous, crystalline MOFs. The steric bulk of the tert-butylcyclopentyl group would dictate the pore size and topology of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties.

Future work will involve synthesizing appropriate derivatives for these applications and collaborating with materials scientists to characterize the properties of the resulting materials. For example, studying the self-assembly behavior on different substrates or copolymerizing it with various monomers could reveal novel material properties.

Unexplored Reactivity Patterns and Synthetic Transformations of this compound

Beyond the functionalization of the existing scaffold, the unique steric and electronic properties of this compound may enable currently unexplored reactivity patterns.

Promising areas for investigation include:

Ring-Expansion or Contraction Reactions: While challenging, strain-release-driven reactions could potentially transform the cyclopentane ring into a cyclohexane (B81311) or cyclobutane derivative, providing access to entirely new molecular scaffolds.

Radical-Polar Crossover Reactions: Photoredox-catalyzed processes that generate a radical intermediate could be designed to undergo a subsequent polar cyclization or rearrangement, leveraging the specific stereoelectronics of the substituted cyclopentane ring. semanticscholar.org

Fragmentations: Under specific catalytic conditions, the molecule could undergo controlled fragmentation. For example, a catalytic decarboxylative process might lead to the formation of a stabilized tertiary carbocation or radical, which could then be trapped by various nucleophiles or radical acceptors.

The exploration of these novel transformations will require a combination of experimental screening and computational modeling to predict reaction pathways and identify promising catalytic systems. Success in this area would significantly broaden the synthetic utility of this unique chemical entity.

Q & A

Q. How can researchers optimize reaction scalability while maintaining yield and purity?

- Methodological Answer :

- Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., tert-butylation).

- Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) where possible.

- Conduct Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.